molecular formula C13H9N B7766571 Acridine CAS No. 39327-16-7

Acridine

Cat. No. B7766571
CAS RN: 39327-16-7
M. Wt: 179.22 g/mol
InChI Key: RFQDDXWZZVRLKO-UHFFFAOYSA-N
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Description

Acridine is an organic compound and a nitrogen heterocycle with the formula C13H9N . It is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . It is an almost colorless solid, which crystallizes in needles . There are few commercial applications of acridines; at one time this compound dyes were popular, but they are now relegated to niche applications .


Synthesis Analysis

This compound derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . Synthetic routes to acridines and substituted acridines have been discussed in various studies . For instance, this compound synthesis is the chemical reaction of a diarylamine heated with a carboxylic acid (or acid anhydride) and zinc chloride to form a 9-substituted this compound .


Molecular Structure Analysis

This compound is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Chemical Reactions Analysis

This compound derivatives have diverse applications ranging from DNA intercalators, endonuclease mimics, ratiometric selective ion sensors, and P-glycoprotein inhibitors in countering the multi-drug resistance, enzyme inhibitors, and reversals of neurodegenerative disorders . Stacking interactions between the ligand molecule and DNA base pairs in the form of π–π interactions, charge transfer, and dipole induced dipole interactions result in substantial entropy changes which are the principal driving forces for this exceptional occurrence .


Physical And Chemical Properties Analysis

This compound has a molar mass of 179.22 g/mol, a melting point of 110°C, and a boiling point of 345°C (at standard atmospheric pressure) . At 20°C, its density is 1.1005 g/cm3 . It exists as colorless needle-shaped or prism-shaped crystals and can evaporate when exposed to steam .

Scientific Research Applications

  • Anticancer Properties : Acridine derivatives have been recognized for their ability to intercalate into DNA, inhibiting crucial enzymes like topoisomerase and telomerase. This makes them effective in disrupting the replication of cancerous cells. This compound has been used in cancer treatment since the 1970s, with various natural and synthetic derivatives being explored for their cytotoxic activities against tumors (Galdino-Pitta et al., 2013; Denny, 2002).

  • Antibacterial and Antiprotozoal Agents : Historically, this compound derivatives were widely used as antibacterial and antiprotozoal agents. Their potent activity in these areas continues to be a subject of research (Denny, 2002).

  • Synthesis and Development : Numerous synthetic methods focus on preparing target this compound skeletons or modifying naturally occurring compounds like acridone alkaloids that exhibit promising anticancer activities. These compounds are examined both in vitro and in vivo for their potential in cancer treatment (Cholewiński et al., 2011).

  • DNA Intercalation Studies : Acridines' ability to intercalate DNA has been a significant focus of research, providing insights into their structure-activity relationships and mechanisms of action in cytotoxicity and DNA binding. This knowledge is crucial for the development of more effective chemotherapeutic agents (Adams, 2002).

  • Treatment of Other Diseases : Apart from cancer, research has explored the use of this compound derivatives for treating other diseases like Alzheimer's and various infections. The broad spectrum of biological activity of these compounds makes them of great interest for developing new, more selective, and less toxic drugs (Gensicka-Kowalewska et al., 2017).

  • Genetic Effects : The mutagenic action of this compound compounds is well-documented. They cause frameshift mutations by intercalating into DNA. Understanding these effects has been crucial in studying the nature of the genetic code and the biological effects of acridines, such as inhibition of DNA repair and cell-growth inhibition (Nasim & Brychcy, 1979).

Mechanism of Action

The mode of action of acridine is principally due to its interaction with DNA . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of this compound .

Safety and Hazards

Contact with acridine may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion . Chronic exposure to this compound leads to widespread toxicity .

Future Directions

Although the number of studies on the clinical use of AO is limited, pilot studies have demonstrated the safety and feasibility of its application as an intraoperative fluorescent dye and as a novel photo- and radio-sensitizator . Further clinical studies are necessary to more definitively assess the clinical benefit AO-based fluorescence guidance, therapy for sarcomas, and to establish feasibility of this new approach for the treatment of other tumor types .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Acridine can be achieved through several methods, including the Skraup synthesis, Doebner-Miller synthesis, and Friedlander synthesis. The Skraup synthesis is the most commonly used method and involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The Doebner-Miller synthesis involves the reaction of aniline with acrolein in the presence of a catalyst, while the Friedlander synthesis involves the reaction of o-aminoaryl ketones with aldehydes or ketones in the presence of a Lewis acid catalyst.", "Starting Materials": ["Aniline", "Glycerol", "Sulfuric acid", "Oxidizing agent"], "Reaction": ["Mix aniline, glycerol, and sulfuric acid in a reaction flask", "Add an oxidizing agent, such as nitrobenzene or potassium dichromate, to the reaction mixture", "Heat the reaction mixture to 150-180°C for several hours", "Cool the reaction mixture and add water to precipitate the crude product", "Filter the crude product and wash with water and ethanol to obtain pure Acridine"] }

CAS RN

39327-16-7

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

benzo[g]quinoline

InChI

InChI=1S/C13H9N/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-9H

InChI Key

RFQDDXWZZVRLKO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=N3

boiling_point

655 °F at 760 mmHg (NTP, 1992)
345.5 °C @ 760 mm Hg
655 °F

Color/Form

RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL;  MONOCLINIC, ORTHORHOMBIC
SMALL COLORLESS NEEDLES
ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL
SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS

density

1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water;  will sink
1.005 @ 20 °C/4 °C
1.2

melting_point

225 to 230 °F (NTP, 1992)
111 °C;  106 °C (form a);  110 °C (form b)
225-230 °F

physical_description

Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion.
Pale yellow solid;  [Merck Index] Colorless solid;  [Hawley] Yellow crystalline powder;  [MSDSonline]
Small colorless needle-like crystalline solid.

solubility

SLIGHTLY SOL IN HOT WATER;  VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE
Freely sol in hydrocarbons;  slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide;  sparingly soluble in light petroleum
Very soluble in carbon disulfide;  very soluble in ethanol, ether, benzene;  slightly soluble in water
1 gm soluble in <1 ml boiling benzene or alcohol;  5 ml benzene (20 °C);  6 ml alcohol (20 °C);  16 ml of ether (20 °C);  1.8 ml boiling cyclohexane.
In water= 38.4 mg/L at 24 °C.

vapor_pressure

1 mmHg at 255.9 °F (NTP, 1992)
Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/
1 MM HG @ 129 °C
varies depending upon the specific compound

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Example XXIV was used for the preparation of 21. 1.28 g (3.00 mmol) of acridine TFP ester 20 gave 1.04 g (92% yield) of 21 as a pale yellow solid foam:
Name
ester
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21
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Yield
92%

Synthesis routes and methods II

Procedure details

To a cold, stirring methylene chloride solution (30 ml; 0° C.) of 2-chloro-4H-1,2,3-benzodioxaphosphorin-4-one (2.4 ml of 1M methylene chloride solution; 2.4 mmol) and pyridine (0.2 g; 2.4 mmol) was added the DMT-protected pseudonucleoside of Example 2, paragraph A (0.55 g; 0.8 mmol). After stirring at 0° C. for 1 hour, the reaction mixture was poured into 1M TEAB aqueous solution (60 ml). The organic solution was separated, dried, concentrated. The residue was purified by flash column chromatography, eluted with 1% Et3N/CH2Cl2, 1% Et3N/1%CH3OH/CH2Cl2. The combined fraction of the product was washed with 1M TEAB aqueous solution, dried over Na2SO4, and concentrated, affording 0.19 g, 65% of the phosphorylated DMT-protected acridine pseudonucleotide.
Quantity
2.4 mL
Type
reactant
Reaction Step One
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0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
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Quantity
60 mL
Type
catalyst
Reaction Step Two
Yield
65%

Synthesis routes and methods III

Procedure details

3-Chloroacridinecarboxylic acid. The isatin product from step (a) was refluxed in 300 mL of 10% KOH solution in water for ca. 48 h. The solution was cooled and acidified to pH 2-3 with HCl. The yellow solid was suction filtered after 1 h and then washed with water. The solid was air-dried over night, washed with CH2Cl2 and then air-dried yielding 23.76 g of the acridine acid. 1H NMR (DMSO-d6) 8 7.72-8.30 (m, 7H).
Name
3-Chloroacridinecarboxylic acid
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0 (± 1) mol
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300 mL
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Synthesis routes and methods IV

Procedure details

The isatin product was refluxed in 110 mL of 10% KOH solution in water over night. The dark green mixture was cooled and acidified with 400 mL of 1:1 ice/5 M HCl. The solid was washed with water and air-dried yielding the acridine acid. 1H NMR (DMSO-d6) δ 7.81-7.94 (m, 4H), 8.31-8.36 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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110 mL
Type
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Reaction Step One
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[Compound]
Name
ice
Quantity
400 mL
Type
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

The isatin product from step (a) was refluxed in 300 mL of 10% KOH solution in water for ca. 48 h. The solution was cooled and acidified to pH 2-3 with HCl. The yellow solid was suction filtered after 1 h and then washed with water. The solid was air-dried over night, washed with CH2Cl2 and then air-dried yielding 23.76 g of the acridine acid. 1H NMR (DMSO-d6) δ 7.72-8.30 (m, 7H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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300 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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